molecular formula C10H17Br B14363773 1-Bromodeca-3,5-diene CAS No. 92080-85-8

1-Bromodeca-3,5-diene

Cat. No.: B14363773
CAS No.: 92080-85-8
M. Wt: 217.15 g/mol
InChI Key: IHRNIHQXFZREKB-UHFFFAOYSA-N
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Description

1-Bromodeca-3,5-diene is an organic compound characterized by the presence of a bromine atom attached to a deca-3,5-diene structure. This compound falls under the category of conjugated dienes, which are known for their unique chemical properties due to the presence of alternating double bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromodeca-3,5-diene can be synthesized through various methods. One common approach involves the bromination of deca-3,5-diene using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction typically proceeds via a free radical mechanism, where the bromine atom is introduced at the desired position on the diene structure .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Bromodeca-3,5-diene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Bromodeca-3,5-diene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromodeca-3,5-diene involves its interaction with various molecular targets. The compound can undergo electrophilic addition reactions, where the double bonds react with electrophiles to form new products. The presence of the bromine atom also allows for nucleophilic substitution reactions, leading to the formation of diverse derivatives .

Similar Compounds:

    1,3-Butadiene: A simple conjugated diene used in polymer synthesis.

    Chloroprene (2-chloro-1,3-butadiene): Used in the production of synthetic rubber.

    Isoprene (2-methyl-1,3-butadiene): A key monomer in natural rubber synthesis.

Uniqueness: this compound is unique due to the presence of the bromine atom, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable compound in both research and industrial applications .

Properties

92080-85-8

Molecular Formula

C10H17Br

Molecular Weight

217.15 g/mol

IUPAC Name

1-bromodeca-3,5-diene

InChI

InChI=1S/C10H17Br/c1-2-3-4-5-6-7-8-9-10-11/h5-8H,2-4,9-10H2,1H3

InChI Key

IHRNIHQXFZREKB-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CC=CCCBr

Origin of Product

United States

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